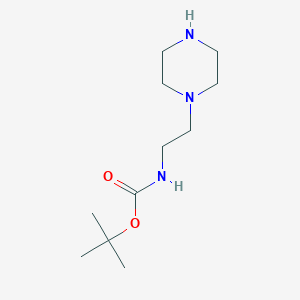

1-(2-N-Boc-aminoethyl)piperazine

説明

Significance of the Piperazine (B1678402) Scaffold in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in drug discovery and development. nih.govwisdomlib.orgnih.govnih.govnih.govnih.gov Its prevalence is attributed to a combination of favorable characteristics. The two nitrogen atoms can act as hydrogen bond acceptors and donors, which facilitates strong interactions with biological targets. nih.govmdpi.com This often leads to improved target affinity and specificity. nih.gov

Furthermore, the piperazine moiety can significantly enhance the physicochemical properties of a molecule. nih.govmdpi.comresearchgate.net Its basic nature and the potential for the two nitrogen atoms to be protonated contribute to increased water solubility and oral bioavailability, crucial parameters for drug candidates. nih.govnih.govmdpi.com The conformational flexibility of the piperazine ring also allows it to act as a versatile scaffold, enabling the precise spatial arrangement of various pharmacophoric groups. nih.govnih.govmdpi.com This adaptability has led to the incorporation of the piperazine scaffold into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antidepressant, antiviral, and antimicrobial properties. nih.govnih.govmdpi.comwisdomlib.orgbenthamdirect.comresearchgate.netnih.gov

Strategic Role of N-tert-Butoxycarbonyl (N-Boc) Protection in Amine Functionalization

The N-tert-butoxycarbonyl (N-Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgnumberanalytics.comjk-sci.comquora.comresearchgate.netfiveable.me Its popularity stems from its stability under a broad range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions. wikipedia.orgresearchgate.netfiveable.me This orthogonality allows for the selective deprotection of the Boc-protected amine in the presence of other sensitive functional groups. wikipedia.orgorganic-chemistry.org

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgjk-sci.com The resulting carbamate (B1207046) effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic steps. numberanalytics.comresearchgate.net The removal of the Boc group is commonly accomplished using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the free amine. wikipedia.orgjk-sci.com This strategic use of the Boc protecting group is fundamental in multi-step syntheses, particularly in peptide synthesis and the construction of complex molecules where precise control over reactive sites is paramount. numberanalytics.comfiveable.meresearchgate.net

Research Context and Potential of 1-(2-N-Boc-aminoethyl)piperazine

This compound, with its molecular formula C₁₁H₂₃N₃O₂, combines the advantageous features of both the piperazine scaffold and the Boc-protected amine. sigmaaldrich.com This bifunctional molecule serves as a valuable intermediate in the synthesis of more complex derivatives with potential therapeutic applications. chemicalbook.com

The presence of a free secondary amine on the piperazine ring allows for further functionalization, while the Boc-protected primary amine on the ethyl side chain remains masked until its strategic deprotection is required. This differential reactivity is a key asset in synthetic chemistry. For instance, the free piperazine nitrogen can be reacted with various electrophiles to introduce diverse substituents, while the Boc-protected amine is carried through the reaction sequence unscathed. Subsequent removal of the Boc group then unveils a primary amine that can be further modified.

This strategic utility is highlighted in the synthesis of various biologically active molecules. For example, it has been used in the preparation of dihydropyrimidine (B8664642) derivatives investigated as bifunctional degraders for the treatment of target protein-mediated diseases. chemicalbook.com The synthesis of this compound itself is well-established, often proceeding via the hydrogenation of a protected precursor like benzyl (B1604629) 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate. chemicalbook.comchemicalbook.com The availability and synthetic accessibility of this compound, coupled with its versatile chemical handles, position it as a significant building block for the discovery and development of novel compounds in academic and industrial research. researchgate.netambeed.com

Interactive Data Tables

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(2-piperazin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOIPCJBJNWHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363883 | |

| Record name | 1-(2-N-Boc-aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140447-78-5 | |

| Record name | 1-(2-N-Boc-aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 N Boc Aminoethyl Piperazine and Cognate Piperazine Structures

Direct and Convergent Synthetic Routes to 1-(2-N-Boc-aminoethyl)piperazine

The synthesis of this compound often involves the protection of one of the nitrogen atoms of a piperazine (B1678402) precursor, followed by functionalization of the other nitrogen.

Catalytic Hydrogenation for Boc-Protected Piperazine Synthesis

A common and efficient method for the synthesis of this compound involves the deprotection of a doubly protected piperazine derivative via catalytic hydrogenation. A typical procedure starts with a precursor such as benzyl (B1604629) 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate. chemicalbook.com

In this process, the carbobenzyloxy (Cbz) protecting group is selectively removed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727). After the reaction is complete, the catalyst is removed by filtration through a substance like Celite, and the solvent is evaporated to yield the desired product, tert-butyl 2-(1-piperazinyl)ethylcarbamate, often in high yield. chemicalbook.com

A general procedure is as follows:

A solution of benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate in methanol is prepared. chemicalbook.com

10% Palladium on carbon is added to the solution. chemicalbook.com

The mixture is degassed and then subjected to a hydrogen atmosphere for several hours. chemicalbook.com

The reaction mixture is filtered through Celite to remove the catalyst. chemicalbook.com

The filtrate is concentrated under vacuum to obtain the product. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate | H₂, 10% Pd/C, Methanol | tert-Butyl 2-(1-piperazinyl)ethylcarbamate | 97% | chemicalbook.com |

Diversified Synthetic Pathways to the this compound Core

Beyond catalytic hydrogenation, other synthetic strategies exist for accessing the this compound core. One such method involves a multi-step synthesis starting from diethanolamine. This process includes chlorination, Boc protection, and subsequent aminolysis cyclization to form the N-Boc piperazine ring. google.com Another approach involves the reaction of 1-Boc-piperazine with 2-chloro-N-(2-chloroethyl)acetamide.

Furthermore, a Mannich-type reaction can be employed. For instance, N-Boc piperazine can be reacted with an aniline (B41778) and formaldehyde (B43269) to produce N-((piperazin-1-yl)methyl)benzenamine derivatives. jgtps.com The Boc-protected intermediate is then deprotected using a strong acid like 6N HCl. jgtps.com

Another synthetic route involves the amidation of 18β-glycyrrhetinic acid with 1-Boc-piperazine, followed by deprotection of the Boc group. nih.gov While this specific example leads to a more complex molecule, the initial amidation step demonstrates a viable method for coupling Boc-piperazine to a carboxylic acid.

Generalized Synthetic Strategies Applicable to this compound and Piperazine Derivatives

Modern organic synthesis offers a range of powerful catalytic methods that can be applied to the functionalization of piperazine rings, providing access to a wide variety of derivatives.

Transition-Metal-Catalyzed Coupling Reactions in Piperazine Functionalization

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been successfully applied to the functionalization of piperazines. researchgate.netchemicalbook.comnsf.govnsf.gov Palladium-catalyzed amination reactions, for instance, are effective for forming C-N bonds. nih.gov

A notable example is the Pd-catalyzed amination between an aryl bromide and unprotected piperazine using a Pd/BINAP catalyst system. nih.gov This method can be adapted for the synthesis of unsymmetrical piperazines. Reactions involving N-Boc-piperazine have also been successful, with careful optimization of solvents and bases being crucial. nih.gov For instance, the use of a toluene-DBU solvent system or a more polar solvent like NMP with cesium carbonate as the base has proven effective. nih.gov

Piperazine itself can also act as an inexpensive and efficient ligand in palladium-catalyzed homocoupling reactions to synthesize bipyridines and their analogues. nih.gov This highlights the dual role piperazine moieties can play in transition metal catalysis.

Iridium catalysts have also emerged as powerful tools for the synthesis of C-substituted piperazines. nih.govacs.org A notable method involves the iridium-catalyzed head-to-head coupling of imines, which is a 100% atom-economic process that can lead to the selective formation of a single diastereoisomer under mild conditions. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |

| Pd/BINAP | Amination | Aryl bromide, Piperazine/N-Boc-piperazine | Useful for one-pot synthesis of unsymmetrical piperazines. | nih.gov |

| Pd(OAc)₂/Piperazine | Homocoupling | Azaarenyl halides | Piperazine acts as an inexpensive ligand. | nih.gov |

| [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition | Imines | Stereospecific, atom-economic, mild conditions. | nih.govacs.org |

Photoredox Catalysis for C-H Functionalization and Cycloaddition to Piperazines

Visible-light photoredox catalysis has emerged as a mild and green alternative for the synthesis and functionalization of piperazines. researchgate.nettcichemicals.comresearchgate.net This approach allows for the direct C-H functionalization of the piperazine ring, a challenging transformation due to the unactivated nature of these bonds. researchgate.netacs.orgnih.gov

One strategy involves the use of an organic photoredox catalyst, such as an acridinium (B8443388) salt, to oxidize a differentially N,N'-disubstituted piperazine. researchgate.netacs.org This generates a nitrogen-centered radical cation, which can then lead to the formation of an α-amino radical, a versatile intermediate for introducing various functionalities. acs.org This site-selective C-H alkylation allows for the late-stage modification of existing piperazine cores. acs.orgnih.gov

Photoredox catalysis also enables cycloaddition reactions to form piperazine rings. researchgate.nettcichemicals.comresearchgate.net For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines. tcichemicals.comorganic-chemistry.org This process, termed the CarboxyLic Amine Protocol (CLAP), can be catalyzed by iridium-based photocatalysts or purely organic dyes like 4CzIPN, and is amenable to both batch and continuous flow setups. tcichemicals.commdpi.com

| Catalysis Type | Reaction | Key Features | Reference(s) |

| Organic Photoredox Catalysis | Site-selective C-H alkylation | Predictable functionalization of electronically distinct nitrogen centers. | researchgate.netacs.orgnih.gov |

| Iridium-based Photoredox Catalysis (CLAP) | Decarboxylative annulation | Forms 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes. | tcichemicals.commdpi.com |

| Dual-Catalytic Polymer Nanoreactor | Photoredox-catalyzed dimerization | Enforces catalyst colocalization for enhanced reactivity. | psu.edu |

Sustainable and Green Chemistry Approaches in Piperazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperazines to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netacs.orgtcichemicals.comresearchgate.netorganic-chemistry.org

The use of alternative energy sources, such as microwave irradiation and ultrasonication, has been shown to significantly reduce reaction times and energy input compared to conventional refluxing. researchgate.net For instance, the Petasis reaction between substituted boronic acids, N-Boc-piperazine, and glyoxylic acid can achieve high yields in minutes under microwave irradiation, compared to 16 hours of refluxing. researchgate.net

Photoredox catalysis, particularly with organic photocatalysts, is inherently a greener approach as it utilizes visible light as a renewable energy source and can often be performed under mild conditions. nsf.govmdpi.com The development of organic photocatalysts is a key area of research, aiming to replace expensive and potentially toxic transition-metal catalysts. mdpi.com

Furthermore, the development of atom-economical reactions, such as the iridium-catalyzed [3+3]-cycloaddition of imines, contributes to the sustainability of piperazine synthesis by maximizing the incorporation of starting material atoms into the final product. nih.govacs.org The use of piperazine as a solvent in certain reactions also presents an eco-friendly and cost-effective strategy. organic-chemistry.org

Multicomponent Reactions for Structural Diversity of Piperazine Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netnih.gov These reactions are highly atom-economical and offer a streamlined approach to generating libraries of structurally diverse compounds. nih.gov

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been successfully applied to the synthesis of piperazine derivatives. researchgate.netnih.govresearchgate.netyoutube.com The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govyoutube.com A key advantage of the Ugi reaction is its modularity, which allows for independent variation of each component, leading to a vast chemical space. nih.gov

A modified "split-Ugi" methodology has been developed for use with bis-secondary diamines like piperazine. This approach enables the regioselective desymmetrization of the piperazine core in a single step, yielding a scaffold where one nitrogen is acylated and the other is alkylated, without the need for protecting groups. nih.gov This strategy has been instrumental in creating libraries of 1,4-disubstituted piperazines for biological screening. nih.gov

The Passerini three-component reaction (P-3CR), which combines an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide, also offers a pathway to functionalized piperazines, although it is less commonly used than the Ugi reaction. nih.govresearchgate.net

Table 1: Key Multicomponent Reactions in Piperazine Synthesis

| Reaction Name | Components | Key Product Feature | Reference |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | nih.govyoutube.com |

| Split-Ugi Reaction | Bis-secondary diamine (e.g., piperazine), Carbonyl, Carboxylic Acid, Isocyanide | Regioselective N-acylation and N-alkylation | nih.gov |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amide | nih.govresearchgate.net |

Enantioselective and Diastereoselective Synthesis of Piperazine Derivatives

The synthesis of chiral piperazine derivatives with high enantiomeric and diastereomeric purity is crucial for the development of stereochemically defined pharmaceuticals. nih.govnih.govnih.gov Several strategies have been developed to achieve this, including asymmetric catalysis and the use of chiral auxiliaries.

One notable method involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation to produce N4-Boc-protected α,α-disubstituted piperazin-2-ones. nih.gov These intermediates can then be reduced to the corresponding gem-disubstituted piperazines in high yield and enantioselectivity. nih.gov Another approach utilizes the asymmetric lithiation-substitution of an α-methylbenzyl-functionalized N-Boc piperazine using s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate. acs.orgmdpi.com This method allows for the direct functionalization of the piperazine ring to yield a range of enantiopure α-substituted piperazines. acs.orgmdpi.com

Diastereoselective synthesis of piperazines has also been achieved through various methods. For instance, a manganese-mediated reductive cyclization of imines has been shown to produce trans-aryl-substituted piperazines. nih.gov An iridium-catalyzed head-to-head coupling of imines provides a straightforward and atom-economical route to C-substituted piperazines, selectively forming a single diastereomer. nih.govacs.org Furthermore, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines bearing Ellman's auxiliary has been employed to synthesize enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. acs.org

Table 2: Examples of Stereoselective Piperazine Synthesis

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Decarboxylative Asymmetric Allylic Alkylation | Palladium catalyst, Chiral PHOX ligand | Enantioselective | nih.gov |

| Asymmetric Lithiation-Substitution | s-BuLi, (-)-sparteine/(+)-sparteine surrogate | Enantioselective | acs.orgmdpi.com |

| Manganese-Mediated Reductive Cyclization | Manganese(0), Brønsted acid | Diastereoselective (trans) | nih.gov |

| Iridium-Catalyzed Imine Coupling | [IrCl(cod)(PPh₃)] | Diastereoselective (single diastereomer) | nih.govacs.org |

| Nucleophilic Trifluoromethylation | TMSCF₃, Ellman's auxiliary | Diastereoselective (cis and trans) | acs.org |

Continuous Flow Chemistry for Efficient Piperazine Production

Continuous flow chemistry has emerged as a powerful technology for the efficient and scalable production of pharmaceuticals, including piperazine derivatives. mdpi.commdpi.comnih.govdacl.co.in Flow reactors offer several advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and integration of multiple synthetic steps. mdpi.comacs.org

A simplified, one-pot, one-step synthesis of monosubstituted piperazines has been successfully adapted to a microwave flow reactor system. mdpi.comnih.gov This method, which avoids the need for protecting groups, utilizes a protonated piperazine and heterogeneous catalysis to achieve high yields and purity. mdpi.comnih.gov The use of a flow reactor allows for more effective manufacturing on a larger scale. mdpi.com

Furthermore, continuous-flow has been employed for the synthesis of key intermediates for medicinally relevant piperazine-containing drugs. For example, a two-step consecutive reduction process was developed for a cariprazine (B1246890) intermediate. mdpi.comnih.gov This involved a DIBAL-H mediated ester reduction followed by a reductive amination via catalytic hydrogenation, with the modules connected through an at-line extraction to manage incompatible byproducts. mdpi.comnih.gov Photoredox catalysis in a flow system has also been utilized for the synthesis of C2-functionalized piperazines. mdpi.com

Strategic C-N Bond Cleavage Reactions in Piperazine Synthesis (e.g., DABCO-Mediated)

A versatile and efficient strategy for the synthesis of functionalized piperazines involves the strategic cleavage of C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govrsc.orgresearchgate.netdbuniversity.ac.inresearchgate.netrsc.orgresearchgate.netchem960.com This approach allows for the introduction of a wide range of substituents onto the resulting piperazine ring.

The core of this methodology lies in the activation of DABCO to form a quaternary ammonium (B1175870) salt, which then acts as an electrophile for various nucleophiles. nih.govrsc.org The nucleophilic attack leads to the ring-opening of the DABCO cage and the formation of a monosubstituted piperazine derivative. nih.govrsc.org A variety of activating agents can be used, including alkyl halides, aryl halides, sulfonyl chlorides, and carboxylic acids. nih.govresearchgate.netrsc.org

The reaction of quaternary DABCO salts with nucleophiles such as phenols, thiophenols, and potassium phthalimide (B116566) has been shown to produce 1-alkyl-4-(2-substituted-ethyl)piperazines in moderate to high yields. nih.govrsc.org The regioselectivity of the ring-opening can be influenced by the nature of the alkylating agent on the DABCO salt. nih.gov

This C-N bond cleavage strategy can also be incorporated into multicomponent reactions, providing a diversity-oriented synthesis of drug-like piperazine derivatives. rsc.orgresearchgate.net The in situ activation of DABCO in the presence of other reactants allows for the rapid assembly of complex piperazine structures. rsc.org

Reactivity and Transformations of Boc-Protected Amines in Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. researchgate.nettotal-synthesis.comnumberanalytics.comorganic-chemistry.org this compound contains such a protected amine, and understanding its reactivity is key to its use as a synthetic intermediate.

The Boc group is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation. researchgate.nettotal-synthesis.com This orthogonality to other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, is a cornerstone of modern peptide synthesis. total-synthesis.comresearchgate.net

The primary transformation of a Boc-protected amine is its deprotection to reveal the free amine. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.net However, methods for thermal N-Boc deprotection in continuous flow have also been developed, offering an acid-free alternative. acs.orgresearchgate.net

Once deprotected, the primary amine of what was formerly this compound can undergo a vast array of transformations. These include acylation to form amides, alkylation, and participation in the formation of various heterocyclic systems. The Boc-protected precursor itself can be synthesized through various routes, for instance, by the reaction of piperazine with a suitable Boc-protected aminoethylating agent or through the deprotection of a precursor like benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate via hydrogenolysis. chemicalbook.com

Mechanistic Organic Chemistry and Quantum Chemical Analysis of Piperazine and Boc Protected Amine Reactivity

Intrinsic Reactivity and Reaction Pathways of the Piperazine (B1678402) and Boc-Aminoethyl Moieties

The reactivity of 1-(2-N-Boc-aminoethyl)piperazine is governed by the interplay between the nucleophilic centers of the piperazine ring and the electronic effects of the Boc-protected aminoethyl side chain. Understanding these intrinsic properties is crucial for predicting its behavior in chemical reactions and for designing synthetic strategies.

Piperazine itself is a di-secondary amine, with both nitrogen atoms exhibiting nucleophilic character. researchgate.net In 1-(2-aminoethyl)piperazine (B7761512), the precursor to the title compound, there are three distinct nitrogen atoms: two within the piperazine ring (one secondary, one tertiary) and one primary amine on the ethyl side chain. wikipedia.org The nucleophilicity of these nitrogens is influenced by their local chemical environment, including steric hindrance and electronic effects.

Generally, the secondary amine within the piperazine ring is considered a potent nucleophile. researchgate.net The tertiary amine in the ring is less nucleophilic due to greater steric hindrance. The primary amine on the side chain also possesses significant nucleophilicity. The relative nucleophilicity can be influenced by the reaction conditions, such as the solvent and the nature of the electrophile. In reactions like N-alkylation, both the ring and side-chain nitrogens can potentially react. mdpi.com

In the case of this compound, the primary amine of the aminoethyl side chain is protected by the bulky and electron-withdrawing tert-butoxycarbonyl (Boc) group. This protection significantly diminishes its nucleophilicity, directing reactions towards the unsubstituted secondary nitrogen of the piperazine ring. This selective reactivity is a key feature exploited in the synthetic applications of this compound.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.netwikipedia.org Its primary function is to render the protected amine inert to a wide range of reaction conditions, particularly those involving nucleophilic or basic reagents. researchgate.netorganic-chemistry.org The Boc group is an electron-withdrawing carbamate (B1207046), which reduces the electron density on the nitrogen atom it is attached to, thereby decreasing its nucleophilicity and basicity. wikipedia.org

The stability of the Boc group towards many reagents allows for selective functionalization of other parts of the molecule. organic-chemistry.org For instance, in this compound, the presence of the Boc group on the side-chain amine allows for selective reactions, such as alkylation or acylation, to occur at the more nucleophilic secondary nitrogen of the piperazine ring. mdpi.com This selectivity is crucial for the synthesis of complex molecules where different amine functionalities need to be distinguished.

The Boc group is known for its ease of removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.org This deprotection step regenerates the primary amine, which can then participate in subsequent reactions. The ability to selectively deprotect the Boc-protected amine in the presence of other functional groups is a significant advantage in multi-step synthesis. acs.orgdeepdyve.com

Advanced Computational Studies for Elucidating Reactivity and Electronic Structure

To gain a deeper understanding of the chemical behavior of this compound, computational chemistry methods are invaluable. These techniques provide insights into the molecule's electronic structure, which is directly related to its reactivity.

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of chemical systems. itu.edu.tr DFT calculations can provide accurate geometries, electronic energies, and other properties of molecules like piperazine derivatives. researchgate.netitu.edu.tr By calculating the electron distribution, DFT can help identify the most electron-rich and electron-poor regions of a molecule, which are indicative of its nucleophilic and electrophilic centers, respectively.

For this compound, DFT studies can quantify the electron density on each nitrogen atom, confirming the reduced nucleophilicity of the Boc-protected nitrogen compared to the ring nitrogens. These calculations can also predict the most stable conformation of the molecule, which can influence its reactivity due to steric factors.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO's properties are linked to its electrophilicity. youtube.com

In the context of this compound, FMO analysis can pinpoint the location of the HOMO. It is expected that the HOMO will be localized primarily on the unsubstituted secondary nitrogen of the piperazine ring, further supporting its role as the main nucleophilic center. The energy of the HOMO can also provide a quantitative measure of the molecule's nucleophilicity.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher value indicates lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

| Electrophilicity Index (ω) | μ2 / (2η) | Higher value indicates greater electrophilicity. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. chemrxiv.orgmdpi.com The MEP surface is color-coded, with red regions indicating negative potential (electron-rich areas, attractive to electrophiles) and blue regions indicating positive potential (electron-poor areas, attractive to nucleophiles).

For this compound, an MEP analysis would visually confirm the nucleophilic character of the piperazine ring's secondary nitrogen. researchgate.netresearchgate.net The region around this nitrogen would be colored red, indicating a high electron density and a favorable site for protonation or reaction with an electrophile. Conversely, the hydrogen atoms on the protonated nitrogens and the carbonyl group of the Boc moiety would likely show positive potential, indicating electrophilic character.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized framework of chemical bonds and lone pairs. nih.gov This approach is particularly insightful for understanding hyperconjugative interactions, which are key to describing intramolecular charge delocalization. In the case of this compound, NBO analysis can elucidate the electronic interplay between the piperazine ring, the ethyl linker, and the Boc-protecting group.

The primary donor-acceptor interactions responsible for charge delocalization in this molecule involve the lone pair electrons of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds. The tert-butoxycarbonyl (Boc) group, being electron-withdrawing, significantly influences the electron density distribution across the molecule. organic-chemistry.org The lone pairs on the piperazine nitrogens (N1 and N4) and the amide nitrogen of the Boc group can engage in hyperconjugative delocalization into neighboring C-C, C-N, and C-H antibonding orbitals.

Key NBO interactions would include:

n(N) → σ(C-C):* Delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent carbon-carbon bonds of the piperazine ring and the ethyl chain.

n(N) → σ(C-H):* Interaction of the nitrogen lone pairs with the antibonding orbitals of adjacent C-H bonds.

n(O) → σ(N-C):* Delocalization from the carbonyl oxygen of the Boc group into the antibonding orbital of the adjacent nitrogen-carbon bond.

The stabilization energies (E(2)) associated with these interactions, calculated through NBO analysis, provide a quantitative measure of the extent of charge delocalization. A higher E(2) value indicates a stronger interaction and more significant charge delocalization. It is generally understood that such hyperconjugative effects play a dominant role in the anomeric effect and can be influenced by the surrounding medium. rsc.org

Table 1: Representative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(piperazine, N1) | σ(C-C) (adjacent) | ~2-5 |

| LP (1) N(piperazine, N4) | σ(C-C) (adjacent) | ~2-5 |

| LP (1) N(amide) | σ(C=O) | ~15-20 |

| LP (2) O(carbonyl) | σ(N-C) (amide) | ~25-30 |

Note: The values presented in this table are illustrative and represent typical ranges for similar functional groups. Actual values would be obtained from a specific quantum chemical calculation on this compound.

Molecular Dynamics Simulations of Interfacial Interactions and Adsorption

Molecular Dynamics (MD) simulations offer a powerful avenue to explore the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior at interfaces, such as in solution or adsorbed onto a surface. These simulations are particularly relevant for understanding processes like CO2 absorption, where piperazine and its derivatives have shown significant promise. nih.govresearchgate.net

In an MD simulation, the molecule is treated as a classical mechanical system, with its atoms interacting through a defined force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing conformational changes, diffusion, and intermolecular interactions. For piperazine-based systems, force fields like OPLS-AA are often employed, with parameters for specific species sometimes derived from quantum mechanical calculations. nih.gov

A key application of MD simulations for this compound would be to study its adsorption onto a solid surface or its interaction with other molecules in a solvent. For instance, in the context of CO2 capture, simulations could model the interaction of the piperazine nitrogens with CO2 molecules in an aqueous environment. acs.org The simulations can reveal the preferred binding sites, the orientation of the adsorbed molecule, and the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions) that govern the adsorption process.

Table 2: Potential Interfacial Interaction Parameters from MD Simulations

| Interacting Pair | Interaction Type | Potential Energy (kcal/mol) |

| Piperazine N-H --- Water O | Hydrogen Bond | -3 to -5 |

| Boc C=O --- Water H | Hydrogen Bond | -2 to -4 |

| Molecule - Graphene Surface | Physisorption | -10 to -20 |

Note: These values are representative examples of interaction energies that could be derived from MD simulations and are dependent on the specific system and force field used.

MD simulations can also be used to calculate properties such as the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another. The RDF can provide detailed information about the solvation shell around the molecule and the specific interactions with solvent molecules. nih.gov

Local Electronic Temperature of Atoms in Molecules (LT-AIMs) for Reactive Site Identification

The concept of Local Electronic Temperature of Atoms in Molecules (LT-AIMs) is a more recent theoretical tool used to identify the most reactive sites within a molecule. This method is based on the idea that regions of a molecule with higher "electronic temperature" are more susceptible to chemical reactions. The local electronic temperature is related to the electronic chemical potential and the hardness of the individual atoms within the molecule.

For this compound, an LT-AIMs analysis would likely identify the nitrogen atoms of the piperazine ring and the amide nitrogen as key reactive sites. The unprotected nitrogen of the piperazine ring (N1), being a secondary amine, is expected to be a primary site for electrophilic attack or protonation. The Boc-protected nitrogen, while its reactivity is significantly dampened by the electron-withdrawing carbonyl group, can still participate in reactions under certain conditions, particularly those involving the deprotection of the Boc group. nih.govfishersci.co.uk

The analysis would generate a map of local electronic temperatures across the molecule, highlighting the "hottest" or most reactive atoms. This information is invaluable for predicting the regioselectivity of chemical reactions. For example, in an acid-catalyzed reaction, the proton would be expected to preferentially attack the atom with the highest local electronic temperature. The unequivocal determination of the presence and location of Boc protecting groups is crucial and can be aided by techniques like on-column H/D exchange HPLC/ESI/MS, as the Boc group's instability under certain MS conditions can be a challenge. nih.govresearchgate.net

Table 3: Predicted Reactive Sites based on LT-AIMs Principles

| Atom/Functional Group | Predicted Reactivity | Rationale |

| Piperazine N1-H | High | Unprotected secondary amine, high nucleophilicity. |

| Piperazine N4 | Moderate-High | Tertiary amine, available lone pair. |

| Amide N (Boc) | Low | Lone pair delocalized by resonance with the carbonyl group. |

| Carbonyl O (Boc) | Moderate | Site for electrophilic attack or hydrogen bonding. |

Note: This table represents a qualitative prediction based on established principles of chemical reactivity, which would be quantified by a formal LT-AIMs calculation.

Advanced Applications of Piperazine Scaffolds in Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) Incorporating Piperazine (B1678402) Linkers and Functionalization

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The rational selection of these components allows for the precise tuning of pore size, shape, and chemical environment, making MOFs highly promising for a variety of applications. nih.gov Piperazine-containing linkers are particularly useful in this context, offering a way to introduce specific functionalities and structural features into the framework.

The rational design of MOFs involves the strategic selection of organic linkers and metal nodes to achieve a target topology and functionality. nih.gov The use of piperazine-based linkers is a key strategy for creating frameworks with unique structural characteristics. The inherent flexibility of the piperazine ring, which can adopt chair or boat conformations, combined with its bidentate coordinating ability, allows for the construction of complex, entangled structures. rsc.orgarxiv.org

A notable example is the synthesis of NJU-Bai 19, a MOF constructed from copper paddlewheel secondary building units and a 5,5'-(piperazine-1,4-diyl)diisophthalic acid linker. nih.govrsc.org In this case, the piperazine ring replaces a benzene (B151609) ring found in analogous structures like NOTT-101, resulting in a framework with a distinct lipophilic surface and balanced porosity. rsc.orgmdpi.com Similarly, the flexible ligand 1,4-bis(4-pyridylmethyl)piperazine (B10878526) (bpmp) has been used with dicarboxylate linkers to produce a series of entangled MOFs. rsc.org Depending on the metal center (Cu, Zn, Cd) and solvent conditions, these components assemble into structures exhibiting 4-fold interpenetration, self-penetration, or polycatenation, where molecular chains are interlocked in complex ways. rsc.org The design of such MOFs is guided by the understanding that linker geometry and functionality directly influence the final material's properties. pku.edu.cnresearchgate.net

Post-synthetic modification (PSM) is a powerful technique for introducing chemical functionality into MOFs after their initial synthesis, thereby broadening their application scope without altering the underlying framework. nih.govresearchgate.netrsc.org This approach is particularly valuable for incorporating amine groups, which can significantly enhance properties like gas adsorption. nih.govresearchgate.net PSM can be broadly categorized into two main strategies: covalent modification, where new bonds are formed with the organic linker, and coordinative modification, where functional molecules bind to the metal nodes. researchgate.netfrontiersin.org

Amine functionalization is one of the most widely studied forms of PSM due to the high affinity of amines for acidic gases like CO2. researchgate.net This can be achieved by appending small-chain amines to open metal sites within the MOF or by covalently grafting them onto the organic linkers. researchgate.net A molecule such as 1-(2-N-Boc-aminoethyl)piperazine is an ideal candidate for such modifications. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines. This allows the secondary amine on the piperazine ring to be selectively reacted with a compatible functional group on the MOF linker. Subsequently, the Boc group can be removed under mild conditions to expose a primary amine, which can then act as a basic site for targeted applications. This multi-step PSM approach allows for the precise installation of complex functionalities that might not be stable under the initial MOF synthesis conditions. frontiersin.org

The introduction of amine functionalities into MOFs is a highly effective strategy for improving the selective capture of CO2. The nitrogen atoms in the amine groups act as Lewis basic sites that have a strong affinity for the weakly acidic CO2 molecule, enhancing both adsorption capacity and selectivity over other gases like N2. nih.gov This interaction can significantly improve the performance of MOFs in post-combustion carbon capture scenarios.

Piperazine-functionalized MOFs have demonstrated notable performance in gas adsorption and separation. For instance, researchers have utilized piperazine-functionalized γ-cyclodextrin-MOFs for CO2 adsorption. The amine groups within the piperazine moiety are key to this enhanced capture capability. Beyond CO2, piperazine-based MOFs have also shown promise for methane (B114726) (CH4) storage. The MOF NJU-Bai 19, which features a piperazine-based linker, exhibits a high methane storage capacity of 246.4 cm³ (STP) cm⁻³ at 65 bar and room temperature. rsc.orgmdpi.com This performance is attributed to the unique framework topology and lipophilic surface created by the incorporation of the piperazine group. rsc.orgmdpi.com The working capacity of NJU-Bai 19 for methane delivery is also higher than that of its non-piperazine analogue, NOTT-101. nih.gov

The table below summarizes the gas adsorption performance of various amine-functionalized MOFs, highlighting the effectiveness of this strategy.

| Adsorbent | Gas | Adsorption Capacity | Conditions | Selectivity (CO₂/N₂) or (CO₂/CH₄) | Reference(s) |

| NJU-Bai 19 | CH₄ | 246.4 cm³(STP)cm⁻³ / 185 cm³(STP)cm⁻³ (working) | 65 bar, 298 K | N/A | mdpi.com, nih.gov |

| MIP-207-NH₂-25% | CO₂ | 3.96 mmol g⁻¹ | 273 K, 1 bar | ~77 (CO₂/N₂) | |

| ED@MOF-520 | CO₂ | ~2.5 mmol g⁻¹ (approx.) | 273 K, 1 bar | 50 (CO₂/N₂) | |

| Amino-Zr-MOF | CO₂ | 9.0 mmol g⁻¹ | 988 kPa, 273 K | 2.35 - 4.5 (CO₂/CH₄) | |

| Amino-Zr-MOF | CH₄ | 3.7 mmol g⁻¹ | 900 kPa, 273 K | N/A | |

| mmen/Mg/DOBPDC | CO₂ | High cyclic working capacity | Flue gas conditions | High |

Table showing comparative gas adsorption data for various amine-functionalized MOFs.

Piezoelectricity is a phenomenon where a material generates an electric charge in response to applied mechanical stress. mdpi.com A fundamental requirement for a material to exhibit piezoelectricity is a non-centrosymmetric crystal structure. mdpi.comresearchgate.net While most MOFs crystallize in centrosymmetric space groups and are therefore not piezoelectric, recent research has focused on the rational design of non-centrosymmetric MOFs to unlock this property. mdpi.com Strategies to achieve this include the use of chiral linkers or the introduction of polar functional groups that induce asymmetry in the crystal lattice. nih.gov

A significant breakthrough in this area involves the direct use of a piperazine linker to induce piezoelectric behavior. Researchers successfully synthesized a MOF with the formula Cu₄I₄(Pip)₂, where copper iodide cubane (B1203433) clusters are linked by piperazine (Pip) molecules. This framework crystallizes in the non-centrosymmetric space group P6₂22. Crucially, this piperazine-containing MOF was found to be strongly piezoelectric, with a piezoelectric constant (d₃₃) measured to be approximately 52.33 pm V⁻¹. This value is substantial and highlights the potential of using simple, flexible linkers like piperazine to engineer MOFs for applications in mechanical energy harvesting and as sensors. This discovery demonstrates that linker engineering is a viable pathway to creating a new class of functional, piezoelectric molecular materials.

Polymeric Architectures Derived from Piperazine and its Derivatives

The piperazine heterocycle is a versatile building block not only for crystalline frameworks but also for polymeric architectures. Its bifunctional nature allows it to act as a monomer unit in various polymerization reactions, leading to polymers with tailored properties for diverse applications.

The synthesis of novel polymers often begins with the design of specific monomers that contain the desired chemical functionalities. Piperazine and its derivatives are excellent candidates for monomer synthesis due to the reactivity of their nitrogen atoms. For instance, piperazine-methacrylate monomers have been synthesized and subsequently polymerized.

The compound This compound serves as a prime example of a precursor for a functional monomer. This molecule contains two distinct reactive sites: a secondary amine within the piperazine ring and a protected primary amine at the end of the ethyl chain. This structural arrangement allows for multiple synthetic strategies. For example, the secondary amine of the piperazine ring can undergo condensation polymerization with a diacyl chloride or a similar bifunctional electrophile to form a polyamide. Alternatively, the Boc-protecting group on the primary amine can be removed, and this newly exposed amine can be used in polymerization reactions, such as step-growth polymerization, to create polymer-drug conjugates or other advanced materials. rsc.org The synthesis of such monomers is a critical step in developing new polymers with integrated functionalities derived from the unique properties of the piperazine scaffold.

Development of Hyperbranched Polymers via Polyaddition Reactions

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that have gained significant attention due to their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups compared to their linear analogues. A key strategy for synthesizing HBPs involves the polyaddition of specific monomer types.

One notable advancement in this area is the synthesis of hyperbranched polysulfone-amines using the de-protected form of the title compound, 1-(2-aminoethyl)piperazine (B7761512) (AEP), which acts as a BB'₂ type monomer. scilit.com In this reaction, AEP is reacted with an A₂ type monomer, such as divinyl sulfone. The polymerization proceeds without the need for a catalyst and is based on the rapid Michael addition reaction between the amine groups of AEP and the vinyl groups of divinyl sulfone.

The process unfolds in a specific sequence:

Dimer Formation : The secondary amino group within the piperazine ring of AEP reacts much faster with the divinyl sulfone than the primary amino group. This initial, rapid reaction leads predominantly to the formation of a dimer, which can be conceptualized as a new AB₂' type monomer.

Polymerization : Further, slower reactions occur between these newly formed AB₂' monomers and other species in the reaction mixture, leading to the construction of the hyperbranched architecture.

This method allows for the creation of water-soluble hyperbranched polymers with a high degree of branching, often exceeding 50%. A critical advantage of this A₂ + BB'₂ approach is the ability to control the reaction and avoid gelation (cross-linking into an insoluble network), particularly when the monomer ratio is carefully managed. If the terminal amino groups are protected, for instance by protonation with acid, gelation can be prevented even after the polymer is isolated.

Table 1: Properties of Hyperbranched Polysulfone-amine from AEP and Divinyl Sulfone This table presents typical properties of the resulting polymer as described in the literature. Actual values can vary based on specific reaction conditions.

| Property | Description | Typical Finding | Reference |

|---|---|---|---|

| Monomers | Reactants used in the polyaddition reaction. | 1-(2-aminoethyl)piperazine (BB'₂) and Divinyl Sulfone (A₂) | , scilit.com |

| Solubility | The ability of the polymer to dissolve in various solvents. | Soluble in water, DMF, chloroform, and NMP. | |

| Degree of Branching | A measure of the dendritic character of the polymer. | > 50% | |

| Gelation Control | The ability to prevent cross-linking during synthesis. | No gelation occurs in solution with a 1:1 monomer ratio. |

| Terminal Groups | The functional groups present at the ends of the polymer branches. | Contains both terminal amino groups and vinyl groups, depending on the feed ratio. | |

Synthesis and Characterization of Stimuli-Responsive Piperazine Polymers

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment. sc.eduresearchgate.net These stimuli can include pH, temperature, light, or specific chemical agents. researchgate.net Piperazine-containing polymers are particularly well-suited for development as pH-responsive materials. researchgate.net

The synthesis of stimuli-responsive polymers using this compound hinges on two key features: the Boc protecting group and the inherent basicity of the piperazine ring.

Acid-Labile Deprotection : The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. This deprotection step is itself a chemical stimulus. It transforms the monomer unit within the polymer, exposing a primary amine and making the polymer more hydrophilic and cationic at low pH.

pH-Responsiveness : After removal of the Boc group, the resulting polymer contains primary, secondary, and tertiary amine functionalities. wikipedia.orgnouryon.com The tertiary amine in the piperazine ring and the other amino groups can be protonated in acidic environments. This protonation leads to electrostatic repulsion between the polymer chains, causing a conformational change from a compact, globular state to a more soluble, extended coil. researchgate.net This transition can dramatically alter the polymer's solubility and hydrodynamic volume.

Polymers of this type are often synthesized through chain-growth polymerization methods or by polyaddition reactions, similar to those described for hyperbranched polymers. researchgate.net The resulting materials exhibit a distinct response to pH changes, which can be characterized by various analytical techniques.

Table 2: Characterization of Stimuli-Responsive Behavior in De-protected Piperazine Polymers This table outlines the typical stimuli, the resulting polymer response, and the methods used for characterization.

| Stimulus | Polymer Response | Characterization Technique | Reference |

|---|---|---|---|

| Low pH (Acidic) | Boc group cleavage; protonation of amine groups. | Nuclear Magnetic Resonance (NMR) Spectroscopy | udayton.edu, researchgate.net |

| Change in pH | Transition from hydrophobic (collapsed) to hydrophilic (swollen) state. | Dynamic Light Scattering (DLS) to measure particle size changes. | researchgate.net |

| Change in pH | Alteration of polymer solubility. | UV-Vis Spectroscopy to measure changes in turbidity/transmittance. | udayton.edu |

| Protonation | Increased positive charge density along the polymer backbone. | Zeta Potential measurement. | researchgate.net |

Applications of Piperazine-Containing Polymers in Specialized Fields

The unique structures and responsive nature of polymers derived from this compound open up applications in several specialized fields. The high density of amine groups after deprotection and the ability to tune the polymer's properties via external stimuli are key enablers for these functions.

Biomedical and Antimicrobial Applications : Piperazine-based polymers have shown significant potential as antimicrobial agents. nih.gov The cationic nature of the protonated polymer allows for strong electrostatic interactions with negatively charged microbial cell walls, leading to membrane disruption and cell lysis. nih.gov The stimuli-responsive nature could be harnessed to create "smart" antimicrobial surfaces or coatings that release an active agent or become biocidal only under specific pH conditions, such as at an infection site.

Coatings and Material Additives : The de-protected polymer, rich in primary and secondary amines, can act as an effective curing or cross-linking agent for other polymer systems, such as epoxy resins. wikipedia.orgatamanchemicals.com This is analogous to the use of the parent compound AEP as a curing accelerator. wikipedia.org The hyperbranched architecture can improve the processability and final properties of coatings, while the inherent alkalinity can provide corrosion inhibition for metal substrates. wikipedia.orgatamanchemicals.com

Bioengineering and Delivery Systems : The ability of cationic polymers to interact with anionic biomolecules like nucleic acids makes them promising candidates for gene delivery vectors. researchgate.net The pH-responsiveness is particularly advantageous for this application, allowing for compaction of genetic material at neutral pH and its subsequent release in the more acidic environment inside cellular compartments like the endosome. Furthermore, piperazine-based structures have been explored for creating degradable metallopolymers for tissue engineering applications. udayton.edu

Table 3: Specialized Applications of Functional Piperazine Polymers This table summarizes potential applications based on the functional properties of polymers derived from this compound.

| Field of Application | Key Polymer Property | Specific Function | Reference |

|---|---|---|---|

| Antimicrobial Materials | Cationic charge at low pH | Disruption of bacterial cell membranes. | nih.gov |

| Advanced Coatings | High density of reactive amine groups | Curing agent for epoxy resins; corrosion inhibitor. | wikipedia.org, atamanchemicals.com |

| Gene Delivery | pH-responsive charge and conformation | Compaction and pH-triggered release of nucleic acids. | researchgate.net |

| Bioengineering | Chelating amine groups | Formation of functional, degradable metallopolymers. | udayton.edu |

Foundational Aspects of Piperazine Scaffolds in Modern Medicinal Chemistry

Privileged Nature of the Piperazine (B1678402) Scaffold in Drug Design Paradigms

The piperazine moiety is a recurring motif in numerous blockbuster drugs, a testament to its privileged status in drug discovery. mdpi.com This distinction arises from a confluence of favorable physicochemical and structural properties that render it an invaluable component in the medicinal chemist's toolkit. nih.govresearchgate.net

The two nitrogen atoms within the piperazine ring are key to its utility. They can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. mdpi.com This dual nature allows for the modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov Furthermore, the basicity of the piperazine nitrogens can be fine-tuned, influencing properties like solubility and oral bioavailability. nih.govnih.gov The piperazine core often imparts increased water solubility to drug candidates, a critical factor for effective absorption and distribution in the body. mdpi.comnih.gov

The structural rigidity of the piperazine ring, typically adopting a chair conformation, provides a defined three-dimensional arrangement for its substituents. nih.gov This conformational pre-organization can lead to higher binding affinity and selectivity for the target protein. The six-membered ring also serves as a versatile scaffold onto which various functional groups can be appended at the nitrogen and carbon atoms, allowing for extensive exploration of the chemical space around a biological target. mdpi.comrsc.org This adaptability has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. mdpi.comnih.gov

Synthetic Approaches to Modulating Structure-Activity Relationships of Piperazine-Based Compounds

The therapeutic success of piperazine-based drugs is intrinsically linked to the ability of chemists to synthetically modify the piperazine core and thereby modulate the structure-activity relationship (SAR). A variety of synthetic strategies have been developed to introduce substituents at both the nitrogen and carbon atoms of the piperazine ring, enabling the optimization of pharmacological activity. nih.goveurekaselect.com

N-Functionalization: The most common modifications involve the nitrogen atoms. N-alkylation and N-arylation are routinely employed to introduce diverse substituents. mdpi.comnih.gov For instance, the reaction of a piperazine with an alkyl halide or a suitable aryl partner under conditions like the Buchwald-Hartwig amination allows for the facile introduction of various groups that can influence potency, selectivity, and pharmacokinetic properties. mdpi.comchemicalbook.com Reductive amination is another powerful tool for N-alkylation. nih.gov

C-Functionalization: While N-substituted piperazines are prevalent, there is growing interest in the synthesis of C-substituted derivatives to explore novel chemical space and intellectual property. mdpi.comrsc.org Direct C-H functionalization methods are emerging as a powerful strategy to introduce substituents onto the carbon backbone of the piperazine ring. mdpi.com These methods offer a more atom-economical approach compared to traditional multi-step syntheses.

The strategic introduction of substituents allows for a systematic investigation of how different chemical features impact the biological activity of the molecule. For example, the addition of lipophilic groups can enhance membrane permeability, while the incorporation of polar groups can improve water solubility. mdpi.com By carefully designing and synthesizing a library of piperazine analogs with systematic structural variations, medicinal chemists can elucidate the key interactions between the drug molecule and its target, leading to the identification of compounds with improved therapeutic profiles.

Conformational Control and Rigid Scaffolds in Piperazine Design

While the inherent chair conformation of the piperazine ring provides a degree of structural pre-organization, controlling its conformational flexibility can be a key strategy for enhancing drug efficacy. nih.gov A flexible molecule may adopt multiple conformations, only one of which might be optimal for binding to the biological target. By designing more rigid piperazine scaffolds, the molecule can be "locked" into its bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity. acs.org

One approach to achieve conformational control is through the introduction of substituents that create steric hindrance, favoring a particular chair or twist-boat conformation. rsc.org Another strategy involves incorporating the piperazine ring into a bicyclic or spirocyclic system. acs.org These more complex architectures significantly restrict the conformational freedom of the piperazine moiety, presenting a well-defined orientation of substituents for interaction with the target.

The development of conformationally restricted piperazine analogs has been shown to improve target specificity and metabolic stability. acs.org For example, in the development of certain kinase inhibitors, the incorporation of a rigidified piperazine scaffold led to enhanced potency and selectivity. This highlights the importance of considering not just the chemical nature of the substituents but also their spatial arrangement, which is dictated by the conformational properties of the piperazine ring.

Synthesis of Chiral Piperazine Derivatives for Stereoselective Applications

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. rsc.org Consequently, the synthesis of enantiomerically pure piperazine derivatives is of paramount importance in modern drug discovery. rsc.orgthieme-connect.com

Several strategies have been developed for the asymmetric synthesis of chiral piperazines. One common approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring with a defined stereochemistry. rsc.orgnih.gov For instance, a chiral 1,2-diamine can be used as a key building block to construct enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Another powerful method is the use of chiral catalysts to control the stereochemical outcome of a reaction. Asymmetric reduction of a prochiral piperazinone, for example, can yield a chiral piperazine with high enantiomeric excess. thieme-connect.com The development of efficient and highly stereoselective synthetic routes allows for the preparation of individual enantiomers of a piperazine-based drug candidate, enabling a thorough evaluation of their respective pharmacological profiles. rsc.org

Strategic Utility of Piperazine Derivatives as Key Intermediates in Pharmaceutical Synthesis

Beyond their direct incorporation into drug molecules, piperazine derivatives serve as invaluable and versatile building blocks in the synthesis of more complex pharmaceutical agents. chemicalbook.com Their chemical reactivity and the ability to be selectively functionalized at the two nitrogen atoms make them ideal intermediates for convergent synthetic strategies. nih.gov

A prime example of such a key intermediate is 1-(2-N-Boc-aminoethyl)piperazine . The tert-butoxycarbonyl (Boc) protecting group on the primary amine of the ethyl side chain allows for selective reaction at the secondary nitrogen of the piperazine ring. chemicalbook.com This orthogonal protection scheme is crucial for the stepwise construction of complex molecules.

For instance, the unprotected piperazine nitrogen can be reacted with an aryl halide or another electrophile. chemicalbook.com Subsequently, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries. acs.orgtandfonline.com This stepwise approach allows for the controlled and efficient synthesis of a wide range of compounds.

The utility of this compound and similar intermediates is evident in the synthesis of numerous drug candidates, including kinase inhibitors and agents targeting G-protein coupled receptors. nih.govtandfonline.com The commercial availability of these intermediates facilitates rapid and efficient drug discovery and development programs. chemicalbook.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 140447-78-5 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C11H23N3O2 | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 229.32 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | VPOIPCJBJNWHSJ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CC(C)(C)OC(=O)NCCN1CCNCC1 | sigmaaldrich.com |

Table 2: Synthetic Applications of Piperazine Intermediates

| Intermediate | Reaction Type | Product Class | Reference |

| N-Boc-piperazine | Buchwald-Hartwig Amination | N-Arylpiperazines | chemicalbook.com |

| This compound | Deprotection & Amide Coupling | Trisubstituted Piperazines | acs.org |

| 1-Boc-piperazine | Reaction with Chloroacetyl Chloride | Piperazine-based Antidepressant Analogs | tandfonline.com |

| Benzhydrylpiperazines | Nucleophilic Substitution | T-type Calcium Channel Blockers | nih.gov |

| 1-Boc-4-(2-aminophenyl)piperazine | Further Functionalization | Neurological Drug Candidates | chemimpex.com |

Green Chemistry and Process Intensification in Piperazine Synthesis

Principles and Implementation of Green Synthetic Methodologies for Piperazine (B1678402) Compounds

The tenets of green chemistry are being actively applied to the synthesis of piperazine compounds to create more environmentally benign and efficient processes. researchgate.net These principles emphasize waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes. greenchemistry-toolkit.org For instance, the traditional synthesis of monosubstituted piperazines often involves multi-step procedures that include the use of protecting groups like tert-butyloxycarbonyl (Boc). nih.gov While effective, this approach can generate significant waste and require additional steps for protection and deprotection. nih.gov

In response, researchers are developing methodologies that align with green chemistry principles. These include one-pot multicomponent reactions, the use of green solvents, and catalyst-free synthesis, all aimed at increasing yield and reducing reaction times and environmental impact. researchgate.net Photoredox catalysis, for example, offers a sustainable route by using visible light to drive chemical reactions, often with organic photocatalysts that are more sustainable than their transition-metal counterparts. mdpi.com Another approach involves using the protonation of piperazine as a simple and effective protecting group strategy, which simplifies the synthesis of monosubstituted derivatives and adheres to green chemistry ideals. nih.gov

Table 1: Green Chemistry Principles in Piperazine Synthesis

| Green Chemistry Principle | Application in Piperazine Synthesis |

| Waste Prevention | Utilizing one-pot reactions to minimize intermediate isolation and purification steps. researchgate.net |

| Atom Economy | Designing reactions that incorporate the maximum number of atoms from reactants into the final product. greenchemistry-toolkit.org |

| Less Hazardous Synthesis | Employing non-toxic reagents and solvents, and developing catalyst-free reaction pathways. researchgate.netmdpi.com |

| Energy Efficiency | Using energy-efficient methods like microwave-assisted synthesis and photoredox catalysis. researchgate.netmdpi.com |

Advancements in Catalyst-Free and Solvent-Free Piperazine Synthesis

A significant stride in green chemistry is the development of catalyst-free and solvent-free synthetic methods. These approaches not only reduce the environmental footprint but also simplify product purification by eliminating catalyst residues. For piperazine synthesis, several innovative techniques have emerged.

One notable method involves the use of a low-melting sugar-urea-salt mixture as a solvent for the synthesis of quinazoline (B50416) derivatives, a related heterocyclic system. mdpi.com This demonstrates the potential for using benign, biodegradable solvent systems. Furthermore, solvent-free, microwave-assisted synthesis has been successfully employed for creating various heterocyclic compounds, including those with a piperazine core. researchgate.net For example, a one-pot, three-component condensation reaction to produce 2-amino-2-chromenes has been achieved using piperazine as a catalyst under solvent-free microwave irradiation, resulting in high yields and short reaction times. researchgate.net

The synthesis of substituted quinazolines has also been demonstrated under neat (solvent-free) and microwave irradiation conditions, highlighting the efficiency of this approach. mdpi.com These catalyst-free and solvent-free methods represent a significant step towards more sustainable chemical manufacturing.

Continuous Flow Reactor Systems for Optimized Piperazine Production

Continuous flow chemistry has emerged as a powerful technology for the large-scale, efficient, and safe production of chemical compounds, including piperazine derivatives. azolifesciences.comaurigeneservices.com Unlike traditional batch reactors, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yield and purity. azolifesciences.comaurigeneservices.comsyrris.com

The advantages of continuous flow reactors include enhanced heat and mass transfer, which is often a limitation in batch processes. azolifesciences.com This technology allows for the safe use of hazardous reagents and the rapid processing of unstable intermediates. azolifesciences.com For the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), automated continuous flow systems have been developed, involving multiple steps such as amination and benzimidazole (B57391) synthesis using heterogeneous catalysts. azolifesciences.com

Flow chemistry has been successfully applied to the synthesis of various pharmaceutical products with core structures like piperazine. azolifesciences.com The ability to integrate reaction and purification steps within a single, continuous network streamlines the manufacturing process, reduces waste, and allows for variable production volumes to meet demand at different stages of drug development. aurigeneservices.comtue.nl

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited control over heat and mass transfer. azolifesciences.com | Precise control over temperature, pressure, and time. azolifesciences.comaurigeneservices.comsyrris.com |

| Safety | Potential for thermal runaway in large volumes. | Enhanced safety due to small reaction volumes and rapid heat dissipation. aurigeneservices.com |

| Efficiency | Can be less efficient with multiple steps. azolifesciences.com | Higher efficiency and throughput. azolifesciences.comnih.gov |

| Scalability | Scaling up can be challenging. tue.nl | Easily scalable by running the system for longer periods or in parallel. tue.nl |

Energy-Efficient Approaches and Microwave-Assisted Synthesis

Energy efficiency is a key consideration in green chemistry, and microwave-assisted synthesis has proven to be a valuable tool in this regard. anton-paar.com Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, from hours or days to mere minutes. anton-paar.comnih.govresearchgate.net This is achieved through the direct interaction of microwaves with polar molecules in the reaction, a process known as dielectric heating. anton-paar.com

Microwave-assisted synthesis has been widely applied to the synthesis of various heterocyclic compounds, including piperazines. researchgate.netnih.govnih.gov It has been shown to be effective for reactions such as the cyclization of Nα-Boc-dipeptidyl esters to form diketopiperazines in aqueous media, offering a rapid and environmentally friendly method. nih.gov In another example, the synthesis of s-triazinyl piperazines was facilitated by microwave irradiation for the final nucleophilic substitution steps. nih.gov

The combination of microwave technology with solvent-free conditions further enhances the green credentials of a synthetic process. researchgate.net This approach not only saves energy but also minimizes the use of potentially harmful organic solvents, making it a highly attractive method for modern organic synthesis. researchgate.net The development of dedicated microwave reactors with automated sequential processing capabilities further improves laboratory workflow and efficiency. anton-paar.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。